molecular formula C13H19NO3 B3057967 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde CAS No. 86759-23-1

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde

Cat. No.: B3057967
CAS No.: 86759-23-1
M. Wt: 237.29 g/mol
InChI Key: DXVVPLONEXQGLR-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde (CAS: 88709-21-1 as hydrochloride; free base formula: C₁₃H₁₉NO₃) is a benzaldehyde derivative featuring two key substituents: a 3-ethoxy group and a 4-[2-(dimethylamino)ethoxy] chain . This compound is synthesized via nucleophilic substitution reactions, often involving cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to facilitate ether formation, followed by purification via column chromatography . Its hydrochloride salt form enhances stability and solubility for pharmaceutical applications, as suggested by its ISO-certified production .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-16-13-9-11(10-15)5-6-12(13)17-8-7-14(2)3/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVPLONEXQGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513972
Record name 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86759-23-1
Record name 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Etherification of 3-Ethoxy-4-hydroxybenzaldehyde

The most widely reported method involves the alkylation of 3-ethoxy-4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride under phase-transfer catalysis.

Procedure :

  • Starting Material Synthesis :
    • 3-Ethoxy-4-hydroxybenzaldehyde is prepared via selective ethylation of 3,4-dihydroxybenzaldehyde using ethyl bromide and potassium carbonate in acetone.
    • Yield: ~85% (isolated as a pale-yellow solid).
  • Etherification Reaction :
    • 3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq) is reacted with 2-dimethylaminoethyl chloride (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (2.5 eq) and tetrabutylammonium hydrogen sulfate (TBAHS, 0.3 eq) as a phase-transfer catalyst.
    • Conditions: 90–100°C, 4–6 hours under nitrogen.
    • Workup: The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.
    • Yield: 65–70%.

Key Analytical Data :

  • IR (KBr) : $$ \nu $$ 1680 cm$$^{-1}$$ (C=O stretch), 1265 cm$$^{-1}$$ (C-O-C ether).
  • $$^1$$H NMR (CDCl$$3$$) : $$ \delta $$ 9.82 (s, 1H, -CHO), 4.16 (t, 2H, -OCH$$2$$), 3.90 (s, 3H, -OCH$$2$$CH$$3$$), 2.85 (t, 2H, -NCH$$2$$), 2.32 (s, 6H, -N(CH$$3$$)$$_2$$).

Haloethyl Intermediate Pathway

An alternative route involves synthesizing a bromoethyl intermediate followed by amination.

Procedure :

  • Bromoethylation :
    • 3-Ethoxy-4-hydroxybenzaldehyde is treated with 1,2-dibromoethane (2.0 eq) in 6N sodium hydroxide at 60°C for 3 hours.
    • Yield: 50–55% (3-ethoxy-4-(2-bromoethoxy)benzaldehyde, isolated as a brown liquid).
  • Amination with Dimethylamine :
    • The bromoethyl intermediate (1.0 eq) is reacted with dimethylamine (3.0 eq) in methanol at 25°C for 12 hours.
    • Workup: Solvent removal under reduced pressure followed by recrystallization from hexane.
    • Yield: 85–90%.

Key Reaction Parameters :

Step Reagents Conditions Yield
Bromoethylation 1,2-Dibromoethane, NaOH 60°C, 3h 50–55%
Amination Dimethylamine, MeOH 25°C, 12h 85–90%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Direct Etherification : Higher scalability due to one-step synthesis but requires stringent temperature control.
  • Haloethyl Pathway : Longer synthetic route but offers better regioselectivity for large-scale production.

Cost and Practicality

Parameter Direct Etherification Haloethyl Pathway
Raw Material Cost Moderate (requires 2-dimethylaminoethyl chloride) Low (uses commodity chemicals)
Reaction Time 4–6 hours 15 hours (combined steps)
Overall Yield 65–70% 45–50%

Optimization Strategies

Solvent and Catalyst Screening

  • Solvent Impact :

    • DMF outperforms toluene in reaction rate due to better solubility of ionic intermediates.
    • Acetonitrile provides intermediate yields (55–60%) but reduces side reactions.
  • Catalyst Optimization :

    • TBAHS increases yield by 15% compared to benzyltriethylammonium chloride (BTEAC).

Temperature and Reaction Time

  • Direct Etherification :
    • Yield plateaus at 95°C (70%) but decreases above 105°C due to aldehyde degradation.
  • Amination Step :
    • Prolonged reaction time (>24h) leads to dimethylamine over-alkylation, reducing purity.

Challenges and Mitigation

Byproduct Formation

  • Major Byproduct : 3-Ethoxy-4-[2-(trimethylammonio)ethoxy]benzaldehyde (quaternary ammonium salt) forms at high dimethylamine concentrations.
  • Mitigation : Use stoichiometric dimethylamine and maintain pH < 9.

Purification Difficulties

  • Issue : Co-elution of unreacted aldehyde and product in silica gel chromatography.
  • Solution : Gradient elution with hexane:ethyl acetate (4:1 to 1:1) improves resolution.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Direct Etherification :
    • Microreactor systems achieve 95% conversion in 30 minutes at 120°C, reducing side reactions.

Green Chemistry Approaches

  • Solvent-Free Conditions :
    • Ball milling 3-ethoxy-4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride and K$$2$$CO$$3$$ yields 60% product in 2 hours.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy or dimethylamino groups.

Major Products Formed

    Oxidation: 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzoic acid.

    Reduction: 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of microtubule affinity regulating kinase 4 (MARK4), which plays a role in cancer progression . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as cell division and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications References
4-[2-(Dimethylamino)ethoxy]benzaldehyde (4m) 4-(dimethylaminoethoxy), no 3-ethoxy C₁₁H₁₅NO₂ Lower polarity; used in resin initiators
4-[2-(Dimethylamino)ethoxy]-2-methoxybenzaldehyde (4n) 4-(dimethylaminoethoxy), 2-methoxy C₁₂H₁₇NO₃ Enhanced rigidity; potential CNS drug precursor
4-(Benzyloxy)-3-phenethoxybenzaldehyde 3-phenethoxy, 4-benzyloxy C₂₂H₂₀O₃ High lipophilicity; intermediate in organic synthesis
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde Dialdehyde with ethoxy chains C₁₈H₁₈O₆ Macrocycle synthesis via polyamine condensation
3-Ethoxy-4-methoxybenzaldehyde 3-ethoxy, 4-methoxy C₁₀H₁₂O₃ Lower basicity; flavor/fragrance industry
Key Observations:
  • Substituent Position and Reactivity : The 3-ethoxy group in the target compound reduces steric hindrance compared to 2-methoxy derivatives (e.g., 4n), favoring nucleophilic reactions at the aldehyde group .
  • Amino Group Influence: The dimethylaminoethoxy chain enhances solubility in polar solvents and participates in acid-base interactions, contrasting with non-aminated analogues (e.g., 4-phenethoxy derivatives) .

Physicochemical and Functional Comparisons

  • Solubility : The hydrochloride salt form of the target compound exhibits superior aqueous solubility compared to neutral analogues like 4m and 4n .
  • Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity as a co-initiator than methacrylate derivatives, implying that the target compound’s aldehyde group could serve as a crosslinking site in resins .
  • Synthetic Yield: The target compound’s synthesis (45–66% yield, ) aligns with yields of related dialdehydes (e.g., 80% for 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde, ), indicating efficient etherification protocols .

Biological Activity

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde, also known by its chemical identifier CID 84823, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H15NO2
  • CAS Number : 86759-23-1
  • Structural Features : The compound features a dimethylamino group and an ethoxy substituent on the benzaldehyde moiety, which likely contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets MARK4 (MAP/microtubule affinity-regulating kinase 4), which is implicated in various cancers. The IC50 values for this inhibition have been reported as 27.39 μM for MCF-7 breast cancer cells and 45.24 μM for A549 lung cancer cells .
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases or inhibition of anti-apoptotic proteins .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic uses:

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds and their implications:

  • A study highlighted that derivatives of benzaldehyde exhibited significant cytotoxicity against various cancer cell lines, indicating a broader potential for compounds with similar structures .
  • Another research article discussed the synthesis and evaluation of hydrazone derivatives related to benzaldehyde that showed promising anticancer activities by targeting similar pathways as this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
4-DimethylaminobenzaldehydeStructureModerate cytotoxicity against cancer cells
Ethyl vanillinStructureAntioxidant properties, flavoring agent
3-EthoxybenzaldehydeStructureLimited studies on biological activity

Q & A

Q. What are the standard methods for synthesizing 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde, and how can reaction yields be optimized?

Answer: A typical synthesis involves multi-step alkylation and oxidation. For example, a Schiff base intermediate can be prepared by reacting 4-benzyloxy-3-methoxybenzaldehyde with hydrazinopyridine in ethanol under acetic acid catalysis, achieving yields up to 91% . Optimization strategies include:

  • Catalyst selection : Acetic acid enhances imine formation efficiency.
  • Solvent choice : Ethanol balances solubility and reaction kinetics.
  • Stoichiometric control : Maintaining a 1:1 molar ratio of aldehyde to amine minimizes side products.
    Table 1 : Synthetic yields under varying conditions:
CatalystSolventYield (%)Reference
Acetic acidEthanol91
NoneEthanol65

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR (e.g., δ 10.72 ppm for the aldehyde proton, δ 157.16 ppm for the carbonyl carbon) confirm structural integrity .
  • FTIR : Peaks at 1596 cm⁻¹ (C=O stretch) and 1131 cm⁻¹ (C-O-C ether stretch) validate functional groups .
  • HRMS : Exact mass determination (e.g., m/z 334.1556 [M+H]+) ensures molecular identity .

Q. How can researchers assess the compound’s stability under different storage conditions?

Answer:

  • Accelerated stability studies : Use HPLC to monitor degradation under stress conditions (e.g., 40°C/75% RH).
  • Light sensitivity : Store in amber vials to prevent photodegradation, as benzaldehyde derivatives are prone to oxidation .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?

Answer:

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., hindered rotation of the dimethylamino group) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals, such as aromatic protons near the ethoxy group .
  • Computational modeling : Compare experimental shifts with DFT-calculated values to validate assignments .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

Answer:

  • Electronic effects : The electron-donating dimethylamino group activates the aldehyde toward nucleophilic attack.
  • Steric hindrance : The 3-ethoxy substituent may slow reactions at the ortho position.
  • Kinetic studies : Monitor reaction progress via TLC (e.g., dichloromethane mobile phase) to identify intermediates .

Q. How do structural modifications (e.g., altering alkoxy chains) impact biological activity or physicochemical properties?

Answer:

  • Comparative SAR studies : Replace the ethoxy group with methoxy or hexyloxy chains to evaluate solubility and receptor binding .
  • LogP measurements : Use HPLC to assess hydrophobicity changes, which influence membrane permeability .
    Table 2 : Impact of substituents on logP:
SubstituentlogPReference
3-Ethoxy, 4-methoxy2.1
3-Hexyloxy, 4-methoxy3.8

Q. What strategies mitigate challenges in detecting low-abundance metabolites of this compound in biological matrices?

Answer:

  • High-resolution LC-MS/MS : Use ESI+ mode with collision energy optimization to enhance sensitivity for metabolites like 4-(2-(dimethylamino)ethoxy)benzaldehyde .
  • Derivatization : Convert the aldehyde to a hydrazone using 4-(dimethylamino)benzohydrazide to improve ionization efficiency .

Q. How can computational methods predict the compound’s crystallographic behavior or lattice energy?

Answer:

  • DFT calculations : Model hydrogen-bonding networks (e.g., C=O⋯H-N interactions) to predict crystal packing .
  • Lattice energy estimation : Use software like CrystalExplorer to compare experimental and theoretical values, resolving discrepancies in polymorphism studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde
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4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde

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